molecular formula C19H18N2O6 B14701698 Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate CAS No. 26887-80-9

Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate

Cat. No.: B14701698
CAS No.: 26887-80-9
M. Wt: 370.4 g/mol
InChI Key: WWFIWPFADFLIGC-UHFFFAOYSA-N
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Description

Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate is a complex organic compound with the molecular formula C19H18N2O6 This compound is known for its unique structure, which includes multiple methoxy groups and a phenazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the formation of the phenazine core, followed by the introduction of methoxy groups and the formyl group through selective reactions. The final step often involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Purification steps such as recrystallization or chromatography are typically employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenazine derivatives.

Scientific Research Applications

Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-formyl-4,7,9-trimethoxyphenazine-1-carboxylate: Lacks the 8-methyl group.

    Methyl 6-formyl-4,7,9-trimethoxy-8-ethylphenazine-1-carboxylate: Contains an ethyl group instead of a methyl group at the 8-position.

Uniqueness

Methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

CAS No.

26887-80-9

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 6-formyl-4,7,9-trimethoxy-8-methylphenazine-1-carboxylate

InChI

InChI=1S/C19H18N2O6/c1-9-17(25-3)11(8-22)14-16(18(9)26-4)21-13-10(19(23)27-5)6-7-12(24-2)15(13)20-14/h6-8H,1-5H3

InChI Key

WWFIWPFADFLIGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=C(C=CC(=C3N=C2C(=C1OC)C=O)OC)C(=O)OC)OC

Origin of Product

United States

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